molecular formula C13H8ClNO4 B6393518 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% CAS No. 1261932-74-4

5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95%

Cat. No. B6393518
CAS RN: 1261932-74-4
M. Wt: 277.66 g/mol
InChI Key: LSCGSHBIFQGUIX-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% (5-CPCPA) is a carboxylic acid-based compound with a chlorinated phenyl group. It is a white crystalline solid, insoluble in water, with a melting point of about 170°C. 5-CPCPA has been used in various scientific research applications, mainly as an inhibitor of enzymes and as a reagent for synthesis.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been widely used in scientific research due to its ability to inhibit enzymes. It has been used as an inhibitor of the enzymes phospholipase A2, acetylcholinesterase, and lipoxygenase. It has also been used as a reagent for the synthesis of various compounds, including 1,3-diaryl-2-propen-1-ones, 1,3-diaryl-2-ketones, and 3-acyl-4-chlorophenylpicolinic acids.

Mechanism of Action

5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to inhibit the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. The exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is still under investigation.
Biochemical and Physiological Effects
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to have various effects on biochemical and physiological processes. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% in laboratory experiments is its ability to inhibit enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzymes. However, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is insoluble in water, which can make it difficult to work with in some experiments. In addition, the exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is still unknown, which can make it difficult to predict its effects in some experiments.

Future Directions

The potential future directions for 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% research include further investigation into its mechanism of action, its effects on other enzymes, and its potential use in drug development. It could also be used to study the effects of enzyme inhibition on biochemical and physiological processes in various organisms. In addition, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could be used to develop new inhibitors of enzymes, as well as new reagents for synthesis. Finally, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could be used to develop new drugs and therapies for various diseases and disorders.

Synthesis Methods

5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% can be synthesized from the reaction of 4-chlorobenzaldehyde and picolinic acid in the presence of piperidine. The reaction is carried out in an aqueous solution at a temperature of 80°C. The product is then purified using a recrystallization process.

properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-3-1-7(5-9(10)12(16)17)8-2-4-11(13(18)19)15-6-8/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCGSHBIFQGUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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